molecular formula C22H28N2O4 B12914329 6,6'-Dimethoxy-2,2'-dimethyl-1,1',2,2',3,3',4,4'-octahydro-[8,8'-biisoquinoline]-7,7'-diol CAS No. 14510-48-6

6,6'-Dimethoxy-2,2'-dimethyl-1,1',2,2',3,3',4,4'-octahydro-[8,8'-biisoquinoline]-7,7'-diol

Cat. No.: B12914329
CAS No.: 14510-48-6
M. Wt: 384.5 g/mol
InChI Key: IGKVQCQCYJDVAM-UHFFFAOYSA-N
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Description

6,6’-Dimethoxy-2,2’-dimethyl-1,1’,2,2’,3,3’,4,4’-octahydro-[8,8’-biisoquinoline]-7,7’-diol is a complex organic compound belonging to the class of isoquinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,6’-Dimethoxy-2,2’-dimethyl-1,1’,2,2’,3,3’,4,4’-octahydro-[8,8’-biisoquinoline]-7,7’-diol typically involves multi-step organic reactions. One common approach is the condensation of appropriate isoquinoline derivatives under controlled conditions, followed by selective methylation and hydroxylation reactions. The reaction conditions often require the use of strong acids or bases, specific catalysts, and controlled temperatures to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of advanced catalytic systems and optimized reaction parameters ensures high yield and purity of the final product. Industrial methods may also incorporate purification steps such as recrystallization or chromatography to isolate the compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

6,6’-Dimethoxy-2,2’-dimethyl-1,1’,2,2’,3,3’,4,4’-octahydro-[8,8’-biisoquinoline]-7,7’-diol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.

    Substitution: The methoxy and hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted isoquinoline derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

6,6’-Dimethoxy-2,2’-dimethyl-1,1’,2,2’,3,3’,4,4’-octahydro-[8,8’-biisoquinoline]-7,7’-diol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6,6’-Dimethoxy-2,2’-dimethyl-1,1’,2,2’,3,3’,4,4’-octahydro-[8,8’-biisoquinoline]-7,7’-diol involves its interaction with specific molecular targets and pathways. The compound’s methoxy and hydroxyl groups enable it to form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 6,6’-Dimethoxy-2,2’-dimethyl-1,1’-biisoquinoline
  • 6,6’-Dimethoxy-2,2’-dimethyl-1,1’,2,2’,3,3’,4,4’-octahydro-[8,8’-biisoquinoline]

Uniqueness

6,6’-Dimethoxy-2,2’-dimethyl-1,1’,2,2’,3,3’,4,4’-octahydro-[8,8’-biisoquinoline]-7,7’-diol is unique due to its specific arrangement of methoxy and hydroxyl groups, which confer distinct chemical reactivity and potential biological activity. Compared to similar compounds, it may exhibit enhanced stability, solubility, or selectivity in various applications.

Properties

CAS No.

14510-48-6

Molecular Formula

C22H28N2O4

Molecular Weight

384.5 g/mol

IUPAC Name

8-(7-hydroxy-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-8-yl)-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-ol

InChI

InChI=1S/C22H28N2O4/c1-23-7-5-13-9-17(27-3)21(25)19(15(13)11-23)20-16-12-24(2)8-6-14(16)10-18(28-4)22(20)26/h9-10,25-26H,5-8,11-12H2,1-4H3

InChI Key

IGKVQCQCYJDVAM-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2=CC(=C(C(=C2C1)C3=C4CN(CCC4=CC(=C3O)OC)C)O)OC

Origin of Product

United States

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